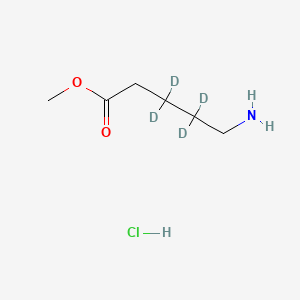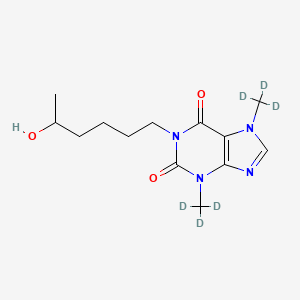
Flurbiprofen Sulfate
Übersicht
Beschreibung
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis . It is a member of the phenylalkanoic acid derivative family of NSAIDs . It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .
Synthesis Analysis
An efficient method for the synthesis of (S)-flurbiprofen has been reported, which involves the preparation of 1 from 4-bromo-2-fluorobiphenyl . This method achieves a good overall yield (20%) and high enantioselectivity (96%) .
Molecular Structure Analysis
Flurbiprofen has a molecular formula of C15H13FO2 . The IUPAC name is 2-(3-fluoro-4-phenylphenyl)propanoic acid . The InChI is 1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) .
Chemical Reactions Analysis
Flurbiprofen may decrease the excretion rate of Chromous sulfate which could result in a higher serum level . It has also been used in the quantification of flurbiprofen in rat plasma .
Physical And Chemical Properties Analysis
Flurbiprofen has a molecular weight of 244.26 g/mol . It is a fluorobiphenyl and a monocarboxylic acid . It is functionally related to a propionic acid . It derives from a hydride of a biphenyl .
Wissenschaftliche Forschungsanwendungen
Biotransformation by Microorganisms : A study conducted by Amadio et al. (2010) investigated the biotransformation of flurbiprofen in Cunninghamella species, finding mono- and dihydroxylated metabolites and identifying a major metabolite, 4'-hydroxyflurbiprofen, after isolation via high-pressure liquid chromatography (Amadio, Gordon, & Murphy, 2010).
Cytotoxic Effects on Human Lymphocytes : Timocin et al. (2016) explored the genotoxic and cytotoxic effects of flurbiprofen on human cultured lymphocytes, finding significant cytotoxic effects but no genotoxic effects (Timocin, Ila, Dordu, Husunet, Tazehkand, Valipour, & Topaktaş, 2016).
Transdermal Drug Delivery : Naeem et al. (2015) studied the formulation and characterization of gel-based microemulsions for topical delivery of flurbiprofen, revealing that gels containing microemulsion had a higher permeation rate than those containing hydro-alcoholic solutions (Naeem, ur Rahman, Tavares, Barbosa, Chacra, Löbenberg, & Sarfraz, 2015).
Intragastric Delivery Systems : Bera et al. (2017) developed FLU-loaded kondogogu gum-Zn-low methoxyl pectinate emulgel matrices reinforced with calcium silicate for intragastric flurbiprofen delivery, aiming to improve the biopharmaceutical characteristics of the drug (Bera, Nadimpalli, Kumar, & Vengala, 2017).
Targeted Nanoparticles for Arthritis Management : Mohamed et al. (2022) designed hyaluronic acid-coated bovine serum albumin nanoparticles loaded with flurbiprofen for active drug targeting in the management of arthritis, showing promising therapeutic effects (Mohamed, El-Kamel, Hammad, & Heikal, 2022).
Alzheimer’s Disease Research : Abdul‐Hay et al. (2009) explored the potential of NO‐flurbiprofen in reducing amyloid‐β and enhancing cognition, suggesting a positive preclinical profile in Alzheimer’s disease (Abdul‐Hay, Luo, Ashghodom, & Thatcher, 2009).
Enantioseparation of Enantiomers : Cui et al. (2019) conducted a study on the enantioseparation of flurbiprofen enantiomers using chiral ionic liquids, aiming to obtain optically pure S-flurbiprofen (Cui, Ding, Shan, He, & Wu, 2019).
Hepatic Ischemia/Reperfusion Injury : Fu et al. (2012) found that flurbiprofen protects mice from hepatic ischemia/reperfusion injury by inhibiting GSK-3β signaling and mitochondrial permeability transition (Fu, Chen, Wang, Xu, Liu, Guo, Wang, & Shi, 2012).
Analgesic Efficacy and Bioequivalence Studies : Various studies, such as those by Liu et al. (2009), Maroof et al. (2015), and others, have focused on the pharmacokinetics, bioequivalence, and analgesic efficacy of flurbiprofen in different formulations (Liu, Liu, Liu, Li, Jia, Zhang, Lu, Zhang, Li, & Yu, 2009); (Maroof, Zafar, Ali, & Naveed, 2015).
Safety And Hazards
Flurbiprofen can increase your risk of fatal heart attack or stroke . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while you are using flurbiprofen, especially in older adults . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Zukünftige Richtungen
Flurbiprofen, in the form of 8.75 mg lozenge or oromucosal spray, is indicated for the symptomatic relief of sore throat . Despite the low dose as compared to alternative flurbiprofen preparations, concerns have been raised regarding its safety in terms of haemorrhagic events . This systematic review was conducted to identify existing evidence on the risk of haemorrhagic events with flurbiprofen 8.75 mg dose .
Eigenschaften
IUPAC Name |
sulfo 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGSLULZVAGEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675909 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flurbiprofen Sulfate | |
CAS RN |
1159977-37-3 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, anhydride with sulfuric acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)









